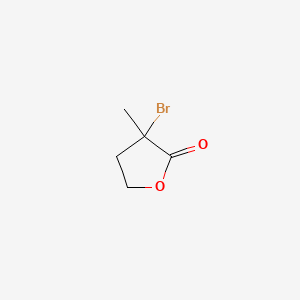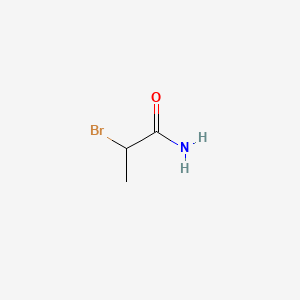
2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid
Overview
Description
2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid is an organic compound with the chemical formula C11H12N2O3S. It is a white crystalline powder that is soluble in water and alcohol solvents . This compound is often used as a chemical reagent and fluorescent dye due to its unique molecular structure, which contains aromatic rings and amine groups .
Preparation Methods
The preparation of 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid can be achieved through two primary synthetic routes :
-
Route 1
Starting Materials:
p-Nitroaniline and formaldehyde.Reaction Steps:
-
Route 2
Starting Materials: Nitrosyl chloride and 2-amino naphthalene.
Chemical Reactions Analysis
2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid undergoes various types of chemical reactions :
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
- Oxidation products include naphthoquinone derivatives.
- Reduction products include various amine derivatives.
- Substitution products include halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid has a wide range of scientific research applications :
Chemistry: Used as a chemical analysis reagent for the detection of metal ions.
Biology: Employed as a fluorescent dye to label and detect biological molecules, proteins, and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of various dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways . The compound’s aromatic rings and amine groups allow it to bind to various biological molecules, facilitating its use as a fluorescent dye. The sulfonic acid group enhances its solubility in aqueous environments, making it suitable for biological applications.
Comparison with Similar Compounds
2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid can be compared with other similar compounds, such as :
5-Aminonaphthalene-2-sulfonic acid: Similar in structure but differs in the position of the amino and sulfonic acid groups.
2-Amino-1-naphthalenesulfonic acid: Another naphthalene derivative with different substitution patterns.
Uniqueness
- The presence of both amino and aminomethyl groups in this compound provides unique reactivity and binding properties, distinguishing it from other naphthalene sulfonic acids.
Properties
IUPAC Name |
2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)17(14,15)16/h1-5H,6,12-13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVWISLTJPDQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=C(C2=C1)S(=O)(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200075 | |
| Record name | 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52084-84-1 | |
| Record name | 2-Amino-5-(aminomethyl)-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52084-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052084841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(aminomethyl)naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















